molecular formula C5H9N3 B3024169 2-(1H-pyrazol-4-yl)ethanamine CAS No. 42150-24-3

2-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B3024169
CAS No.: 42150-24-3
M. Wt: 111.15 g/mol
InChI Key: FUIJRCNCJHRODM-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)ethanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-yl)ethanamine typically involves the reaction of pyrazole with ethylene diamine under specific conditions. One common method includes the use of a catalyst such as palladium acetate in the presence of a base like sodium carbonate. The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amino group in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.

Scientific Research Applications

2-(1H-pyrazol-4-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-(1H-pyrazol-4-yl)ethanamine
  • 1-(3-methyl-1H-pyrazol-5-yl)methanamine
  • 1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Comparison: 2-(1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Biological Activity

2-(1H-pyrazol-4-yl)ethanamine, a derivative of pyrazole, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which allows for diverse interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

This compound has the molecular formula C5H10N3 and is often studied in its hydrochloride form, enhancing its solubility and stability. The synthesis typically involves the reaction of pyrazole with ethylene diamine under reflux conditions in the presence of hydrochloric acid, followed by crystallization to isolate the product.

The mechanism of action for this compound is believed to involve its interaction with specific enzymes or receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. However, detailed studies on its precise mechanisms remain limited.

Biological Activities

Research has indicated that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

  • Antioxidant Activity : Some studies suggest that pyrazole compounds can scavenge free radicals, contributing to their antioxidant properties.
  • Antimicrobial Properties : There is evidence that pyrazole derivatives possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Certain pyrazole compounds have shown potential in reducing inflammation markers in biological systems .

Recent Studies

  • Antimicrobial Activity : A study evaluated various pyrazole derivatives against bacterial strains and found that compounds similar to this compound exhibited significant inhibitory effects on growth, suggesting potential as antimicrobial agents .
  • Enzyme Inhibition : Research has indicated that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways, highlighting their potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, potentially useful in conditions like Alzheimer’s disease and other neurodegenerative disorders.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals unique features that may contribute to its biological activity.

Compound NameStructure CharacteristicsUnique Features
This compoundContains a pyrazole ringPotential enzyme inhibitor and antimicrobial
N-Methyl-2-(1H-pyrazol-4-yl)ethanamineMethyl group on nitrogenExplored for antidepressant effects
4-AminoantipyrineAntipyrine structureKnown analgesic and antipyretic properties

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIJRCNCJHRODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214507
Record name 4-(beta-Aminoethyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-11-4, 42150-24-3
Record name 4-(beta-Aminoethyl)pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006429114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(beta-Aminoethyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1H-pyrazol-4-yl)ethanamine
Reactant of Route 3
2-(1H-pyrazol-4-yl)ethanamine
2-(1H-pyrazol-4-yl)ethanamine
2-(1H-pyrazol-4-yl)ethanamine
2-(1H-pyrazol-4-yl)ethanamine

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